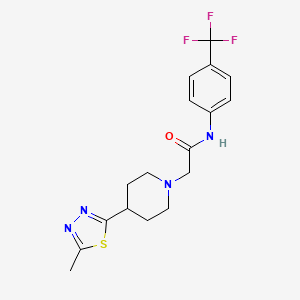

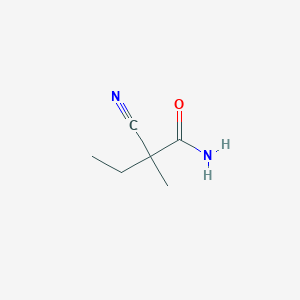

![molecular formula C15H15ClN2O3 B2894354 (E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 1436372-33-6](/img/structure/B2894354.png)

(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide is a chemical compound that has potential applications in the field of medicinal chemistry. It belongs to the class of enamide compounds and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Cancer Research and Drug Development One of the prominent applications involves targeting cancer stem cells. Novel derivatives were synthesized and evaluated for their antitumor activity against colon cancer stem cells. These compounds demonstrated significant inhibition of side population cancer stem cells, with an inhibition of >50% at a 10 μM concentration, indicating potential for cancer treatment strategies (M. A. Bhat, A. Al‐Dhfyan, M. Al-Omar, 2016).

Synthetic Chemistry and Molecular Design Research in synthetic chemistry has led to the stereoselective functionalization of SuperQuat enamides, contributing to the asymmetric synthesis of homochiral 1,2-diols and α-benzyloxy carbonyl compounds. Such advancements in molecular design open up new pathways for creating compounds with specific biological activities (Caroline Aciro, et al., 2008).

Green Chemistry and Sustainable Synthesis The use of ultrasound-assisted synthesis represents a step towards greener and more sustainable chemical synthesis methods. This approach has been employed to create challenging anti-tubercular scaffolds, showcasing how innovative techniques can lead to potent new drugs with minimal environmental impact (Urja D. Nimbalkar, et al., 2018).

Anticonvulsant Properties and Neurological Applications Investigations into the crystal structures of anticonvulsant enaminones have provided insights into their mechanism of action. Understanding these molecular interactions is crucial for developing new medications for neurological disorders, including epilepsy (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Antimicrobial Activity Research has also focused on the synthesis of compounds with antimicrobial properties. For instance, new thio-substituted ethyl nicotinate derivatives showed promising antimicrobial activities, suggesting potential applications in combating infectious diseases (M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011).

properties

IUPAC Name |

(E)-3-[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c16-12-3-4-14(21-9-13-2-1-5-20-13)10(7-12)6-11(8-17)15(18)19/h3-4,6-7,13H,1-2,5,9H2,(H2,18,19)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZIRVDLOWTOT-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)Cl)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)Cl)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyanoprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-5-(trifluoromethyl)-N'-({[2-(trifluoromethyl)phenyl]sulfonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2894272.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)